6-Fluoroquinazoline - 16499-44-8

6-Fluoroquinazoline

Catalog Number: EVT-1457023
CAS Number: 16499-44-8
Molecular Formula: C8H5FN2
Molecular Weight: 148.14
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Fluoroquinazoline is a heterocyclic organic compound that serves as a crucial building block in organic chemistry, particularly medicinal chemistry. [, , , , ] It belongs to the quinazoline family, which consists of a benzene ring fused with a pyrimidine ring. [, ] The "6-fluoro" designation indicates the presence of a fluorine atom attached to the sixth carbon of the quinazoline structure.

This compound plays a significant role in scientific research due to its versatility as a scaffold for developing novel compounds with potential biological activities. [, , , , ] Researchers explore its derivatives for various applications, including the development of new antimicrobial agents, anticancer therapies, and treatments for neurological disorders. [, , , , ]

Synthesis Analysis
  • Modification of Existing Quinazoline Derivatives: This strategy involves introducing the fluorine atom at a later stage of the synthesis. [, , ] Researchers utilize various reagents and reaction conditions to achieve selective fluorination at the desired position.

Molecular Structure Analysis

6-Fluoroquinazoline possesses a planar structure. [] The benzene and pyrimidine rings lie in the same plane, contributing to the molecule's aromaticity. The fluorine atom occupies a peripheral position on the benzene ring, influencing the molecule's electronic properties and reactivity.

Crystallographic studies reveal that 6-Fluoroquinazoline derivatives exhibit π-π stacking interactions between adjacent molecules in the solid state. [] This intermolecular interaction influences the compound's physical properties, such as melting point and solubility.

Chemical Reactions Analysis
  • Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing fluorine atom activates the quinazoline ring towards nucleophilic attack. [, , ] Researchers exploit this reactivity to introduce various substituents at the 4-position, modulating the compound's biological activity.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-carbon bonds between 6-Fluoroquinazoline derivatives and boronic acids. [] This method facilitates the introduction of diverse aryl or heteroaryl groups at specific positions on the quinazoline scaffold, further expanding the chemical space for developing novel compounds.

Mechanism of Action
  • Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production: Certain 6-Fluoroquinazoline derivatives exhibit potent inhibitory activity against TNF-α production. [] This mechanism implicates them as potential anti-inflammatory agents.

  • Inhibition of T Cell Proliferation: Some 6-Fluoroquinazolines demonstrate the ability to suppress T cell proliferation, highlighting their potential as immunosuppressive agents. []

  • Inhibition of Receptor Tyrosine Kinases: Certain derivatives exhibit significant inhibitory activity against receptor tyrosine kinases, a family of enzymes implicated in various cellular processes, including cell growth and proliferation. [] This mechanism underlines their potential as anticancer therapies.

  • Disruption of Folate Metabolism: 5-Fluoro-5,8-dideazaisoaminopterin, a derivative of 6-Fluoroquinazoline, acts as a potent inhibitor of dihydrofolate reductase, an enzyme crucial for folate metabolism. [] This inhibition disrupts DNA synthesis and cell division, rendering it a potential anticancer agent.

Applications
  • Antimicrobial Agents: Researchers explore 1,3,4-oxadiazole derivatives containing the 6-Fluoroquinazoline moiety for their potential as agricultural antimicrobial agents. [] Preliminary studies reveal promising antifungal activities against various plant pathogens, surpassing the efficacy of the commercial control agent Hymexazol. []

  • Anticancer Therapies: 6-Fluoroquinazoline derivatives hold significant promise as anticancer agents. Research highlights their ability to inhibit Aurora A kinase, a protein implicated in cell division, suggesting potential for treating various cancers. [] Additionally, the inhibition of receptor tyrosine kinases further strengthens their potential as anticancer therapies. []

  • Treatments for Neurological Disorders: MK-4305, a 6-Fluoroquinazoline derivative, is a potent dual orexin receptor antagonist currently under investigation in phase III clinical trials for treating primary insomnia. [] This highlights the potential of 6-Fluoroquinazoline derivatives for treating sleep disorders.

4-Arylamino-6-fluoroquinazolines

Compound Description: This class of compounds is characterized by an arylamino group substituted at the 4-position of the 6-fluoroquinazoline scaffold. A study focused on synthesizing six novel 4-arylamino-6-fluoroquinazolines, including 4-[4-((E)-3,4,5-trimethoxystyryl)]anilino-6-fluoroquinazoline. These compounds were synthesized by reacting 6-fluoro-4-chloroquinazoline with trans-aminostilbene derivatives. [, ]

Relevance: These compounds are structurally related to 6-fluoroquinazoline through the presence of the quinazoline ring and the fluorine atom at the 6-position. The variation lies in the substitution of an arylamino group at the 4-position, introducing structural diversity for exploring biological activities. [, ]

6-Fluoro-7-(1-piperazino)quinazolines

Compound Description: This series of compounds features a 1-piperazino substituent at the 7-position of the 6-fluoroquinazoline core. Notably, compound 7a within this series, bearing a 3,4-(methylenedioxy)phenyl group at the 4-position, exhibited dual inhibitory activity against TNF-α production and T cell proliferation, indicating its potential as an anti-inflammatory agent. []

Relevance: The shared quinazoline ring system and the fluorine atom at the 6-position directly link these compounds to 6-fluoroquinazoline. The 7-(1-piperazino) group represents a specific structural modification explored for its impact on biological activity, particularly in the context of inflammation. []

1,3,4-Oxa(thia)diazole Derivatives Containing 6-Fluoroquinazoline Moiety

Compound Description: These compounds incorporate the 6-fluoroquinazoline moiety as part of a larger structure that includes a 1,3,4-oxadiazole or 1,3,4-thiadiazole ring. This study involved the synthesis and evaluation of fifty such derivatives, designated as 6a-6y and 8a-8y, for their antimicrobial properties. Several compounds, including 6b, 6d, 6t, 6v, and 6x, displayed promising antifungal activity against Gibberella zeae. [, ]

Relevance: While structurally more complex, these derivatives maintain a clear relationship to 6-fluoroquinazoline by incorporating it as a key structural element. The study highlights the strategy of linking the 6-fluoroquinazoline moiety with other bioactive groups, such as oxadiazoles and thiadiazoles, to generate novel compounds with potentially enhanced antimicrobial activities. [, ]

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid

Compound Description: This specific compound, designated as 6e, is notable for its potent inhibitory activity against Aurora A kinase and its ability to induce apoptosis in cancer cells. []

Relevance: Structurally, this compound shares the quinazoline core with 6-fluoroquinazoline, but with fluorine substituted at the 8-position instead of the 6-position. Further modifications include a 3-bromophenyl group at the 2-position and a carboxylic acid group at the 4-position. These structural alterations highlight the exploration of various positions on the quinazoline ring for substituent modifications to target specific biological activities. []

2-Fluoroquinazoline Cyclic Compounds

Compound Description: This class of compounds is characterized by a fluorine atom at the 2-position of the quinazoline ring. They were prepared through a halex reaction using 2-chloro, 2-bromo, or 2-iodoquinazoline derivatives. These compounds exhibit significant inhibitory activity against receptor tyrosine kinases, suggesting their potential as anticancer agents. []

Relevance: These compounds are structurally related to 6-fluoroquinazoline through the presence of the quinazoline ring and a fluorine atom, although at different positions. The variation in fluorine substitution highlights the importance of exploring different regioisomers for optimal biological activity. []

2,4-Dichloro-7-fluoroquinazoline

Compound Description: This compound is characterized by chlorine atoms at positions 2 and 4 and a fluorine atom at position 7 of the quinazoline ring. Crystallographic analysis revealed a planar molecular structure with π-π stacking interactions between adjacent molecules. []

Relevance: The presence of the quinazoline ring system and a fluorine substituent, albeit at the 7-position, links this compound to 6-fluoroquinazoline. This example emphasizes the significance of halogen substitutions in modulating the physical and potentially biological properties of quinazoline derivatives. []

2-Amino-4-oxo-(3H)-5-trifluoromethylquinazoline

Compound Description: This compound serves as a precursor for generating nitrated derivatives. Nitration occurs exclusively at the 6-position, as confirmed through NMR analysis of 1H and 19F couplings. [, ]

Relevance: Although lacking the fluorine atom at the 6-position, this compound is structurally related to 6-fluoroquinazoline through the shared quinazoline core. The study utilizes this compound to understand the reactivity and regioselectivity of nitration reactions on the quinazoline scaffold, which can be valuable for designing and synthesizing a broader range of substituted quinazolines, including those with a fluorine atom at different positions. [, ]

Relevance: This compound shares the quinazoline core and the fluorine substituent at the 5-position with 6-fluoroquinazoline. The study's findings emphasize the impact of subtle structural variations, such as the position of the fluorine atom, on the reactivity of the quinazoline ring system. [, ]

1-(α-D-ribofuranosyl)-6,7-difluoro-2-methyl-4-quinazolinone

Compound Description: This compound represents a novel fluorinated nucleoside incorporating a 6,7-difluoro-2-methyl-4-quinazolinone moiety. It was synthesized and evaluated for its potential as an inhibitor of COVID-19 and Alzheimer's disease. []

Relevance: This compound demonstrates a close structural relationship to 6-fluoroquinazoline through the presence of the quinazoline ring and fluorine substitution at the 6-position. Additionally, it highlights the exploration of nucleoside analogs containing the 6-fluoroquinazoline moiety for potential antiviral and neurological therapeutic applications. []

2,4-Diamino-5-fluoroquinazoline

Compound Description: This compound is a key intermediate in the synthesis of 5-fluoro-5,8-dideazaisoaminopterin, a potent dihydrofolate reductase inhibitor. []

Relevance: Similar to 6-fluoroquinazoline, this compound features a fluorine atom on the quinazoline ring, though at the 5-position. It exemplifies the use of 6-fluoroquinazoline analogs in developing new folate antagonists. []

Halogenated 2,4-Diaminoquinazolines

Compound Description: This category encompasses a range of 2,4-diaminoquinazolines with varying halogen substitutions, including the 5,6-difluoro, 6,7-difluoro, 7,8-difluoro, 8-chloro-2,4-diamino-5-fluoro, 6-chloro-2,4-diamino-8-fluoro, and 6-chloro-2,4-diamino-7-fluoro isomers. These compounds were synthesized and characterized using NMR spectroscopy. []

Relevance: This group of compounds demonstrates a direct structural relationship to 6-fluoroquinazoline through the shared quinazoline core and the presence of fluorine and/or chlorine substituents at various positions. The synthesis and characterization of these halogenated derivatives highlight the exploration of structural diversity around the 6-fluoroquinazoline scaffold for potential biological applications. []

[(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)

Compound Description: MK-4305 is a dual orexin receptor antagonist under investigation for treating insomnia. Its development stemmed from structural modifications of a fluoroquinazoline-containing lead compound, aiming to improve pharmacokinetic properties and mitigate the formation of reactive metabolites. []

Relevance: Although MK-4305 itself does not contain a 6-fluoroquinazoline moiety, its development highlights the exploration of structurally related compounds where a chlorobenzoxazole group replaces the fluoroquinazoline ring. This replacement led to improved drug-like properties, emphasizing the relevance of exploring bioisosteric replacements for optimizing the pharmacological profile of compounds related to 6-fluoroquinazoline. []

Properties

CAS Number

16499-44-8

Product Name

6-Fluoroquinazoline

IUPAC Name

6-fluoroquinazoline

Molecular Formula

C8H5FN2

Molecular Weight

148.14

InChI

InChI=1S/C8H5FN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H

InChI Key

JFMDVMJEMZLFKV-UHFFFAOYSA-N

SMILES

C1=CC2=NC=NC=C2C=C1F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.